Beta-Amyloid (1-37) is produced through the proteolytic cleavage of the amyloid precursor protein by beta-secretase and gamma-secretase enzymes. This processing results in various peptide fragments, including Beta-Amyloid (1-37), which is one of the shorter forms that can be generated alongside other variants like Beta-Amyloid (1-34), Beta-Amyloid (1-38), and Beta-Amyloid (1-40) .
The synthesis of Beta-Amyloid (1-37) can be achieved through solid-phase peptide synthesis techniques. The process typically involves the following steps:
A significant challenge in synthesizing beta-amyloid peptides, including Beta-Amyloid (1-37), is their tendency to aggregate during synthesis and purification. Techniques such as using hexafluoroisopropanol to disrupt aggregates and improve solubility have been developed . Additionally, modifications like incorporating cationic tags can enhance solubility and reduce aggregation during purification processes .
The molecular structure of Beta-Amyloid (1-37) consists of 37 amino acids with a specific sequence that influences its aggregation properties. The structure exhibits a mix of alpha-helical and beta-sheet conformations depending on environmental conditions, such as pH and ionic strength .
The molecular formula for Beta-Amyloid (1-37) is , with a molecular mass of approximately 4300 Da. Structural studies have shown that the peptide can adopt various conformations, which are critical for its biological function and interaction with other amyloid forms .
Beta-Amyloid (1-37) participates in several chemical reactions that are relevant to its role in Alzheimer's disease:
The aggregation kinetics of Beta-Amyloid (1-37) can be assessed using assays such as thioflavin T fluorescence, which indicates fibril formation. Additionally, circular dichroism spectroscopy can be employed to study conformational changes during aggregation .
The mechanism by which Beta-Amyloid (1-37) exerts its effects involves several pathways:
Research indicates that shorter beta-amyloid peptides like Beta-Amyloid (1-37) may act as modulators of longer peptides' aggregation behavior, potentially influencing their neurotoxic effects .
Beta-Amyloid (1-37) appears as a white to off-white powder when synthesized. It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water without treatment to disrupt secondary structures.
The stability of Beta-Amyloid (1-37) under various conditions is crucial for its study:
Relevant data indicate that proper handling and storage conditions are vital for maintaining the integrity of this peptide for experimental use .
Beta-Amyloid (1-37) serves multiple roles in scientific research:
The amyloid cascade hypothesis posits that dysregulation in amyloid-β (Aβ) metabolism initiates Alzheimer’s disease (AD) pathophysiology. Within this framework, Aβ(1-37) represents a less common C-terminally truncated variant generated through altered γ-secretase processivity. Unlike longer isoforms (Aβ42/40), Aβ(1-37) exhibits distinct solubility and aggregation kinetics, potentially influencing its role in early amyloid pathology [1] [8]. Key aspects include:
Table 1: Aβ(1-37) in the Amyloid Cascade Hypothesis
Aspect | Role of Aβ(1-37) | Supporting Evidence |
---|---|---|
Generation | Product of incomplete γ-secretase cleavage | Altered Aβ ratios in γ-secretase modulator studies |
Aggregation Propensity | Lower than Aβ42/Aβ40 due to truncated C-terminus | In vitro fibril formation assays show delayed kinetics |
Pathological Significance | Potential modulator of plaque composition; may influence toxicity of longer Aβs | Co-localization with Aβ42 in diffuse plaques |
Aβ(1-37) exhibits markedly reduced neurotoxicity compared to Aβ40 and Aβ42, attributed to structural differences that impede oligomerization and fibril formation:
Table 2: Comparative Properties of Key Aβ Isoforms
Property | Aβ(1-37) | Aβ(1-40) | Aβ(1-42) |
---|---|---|---|
Aggregation Propensity | Low | Moderate | High |
Dominant Aggregation State | Monomers/small oligomers | Oligomers/fibrils | Fibrils/plaques |
Neurotoxicity (in vitro) | Mild | Moderate | Severe |
LTP Impairment | Minimal | Significant | Severe |
Role in Amyloid Plaques | Minor component | Major component | Core component |
Despite reduced pathogenicity, Aβ(1-37) contributes to synaptic deficits through distinct mechanisms:
Aβ(1-37) is increasingly implicated in cerebrovascular dysfunction, particularly cerebral amyloid angiopathy (CAA):
Table 3: Aβ(1-37) in Cerebrovascular Pathology
Pathological Process | Impact of Aβ(1-37) | Clinical Consequence |
---|---|---|
Amyloid Deposition | Diffuse perivascular aggregates; co-localizes with Aβ40 | Contributes to vessel stiffness |
Inflammation | Activates endothelia; mild cytokine release (IL-6, MCP-1) | Chronic low-grade neuroinflammation |
Vessel Integrity | Reduces elasticity but causes fewer microaneurysms | Lower hemorrhage risk vs. Aβ40-dominant CAA |
Biomarker Potential | Elevated in CAA CSF; Aβ(1-37)/Aβ40 ratio as indicator | Emerging tool for CAA subtyping |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7